molecular formula C13H16O5 B1400225 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-66-7

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1400225
M. Wt: 252.26 g/mol
InChI Key: JVIVRHHFNMROCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as DDE, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry and neuroscience.

Scientific Research Applications

1. Synthesis and Biological Evaluation

A study by Bandgar et al. (2009) explored the synthesis of a novel series of pyrazole chalcones, involving 1-(2,4-dimethoxy-phenyl)-ethanone, which were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. The compounds showed promising results in various assays, suggesting potential as lead compounds for future drug discovery (Bandgar, S. S. Gawande, Bodade, N. M. Gawande, & Khobragade, 2009).

2. Degradation Mechanisms in Lignin Substructure

Kawai, Umezawa, and Higuchi (1988) investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds using laccase from Coriolus versicolor. The study involved compounds structurally similar to 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, providing insights into the enzymatic degradation process of lignin (Kawai, Umezawa, & Higuchi, 1988).

3. Synthesis of N-Alkylaminoacetophenones

A study by Albright and Lieberman (1994) demonstrated the synthesis of N-alkylaminoacetophenones via a benzyne intermediate, incorporating compounds similar to 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone. This research contributes to the field of organic synthesis, especially in the creation of complex organic compounds (Albright & Lieberman, 1994).

4. Anti-Inflammatory Activity of Chalcone Derivatives

Rehman, Saini, and Kumar (2022) synthesized a series of chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, and evaluated their anti-inflammatory activity. These studies provide valuable insights into the therapeutic potential of these compounds (Rehman, Saini, & Kumar, 2022).

5. Anxiolytic Activity of Novel Compounds

Liszkiewicz, Kowalska, Rutkowska, and Gliniak (2006) presented a synthesis of novel compounds, including 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, and evaluated their anxiolytic activity. These studies contribute to the understanding of new potential treatments for anxiety disorders (Liszkiewicz, Kowalska, Rutkowska, & Gliniak, 2006).

6. Characterization of Bisferrocenyldioxolane

Ahumada et al. (2013) characterized the unexpected formation of a bis-ferrocenyl 1,3-dioxolane complex, which includes a compound structurally related to 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone. This research provides insights into the properties and potential applications of these organometallic complexes (Ahumada, Roisnel, Manzur, Carrillo, & Hamon, 2013).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-11-5-3-4-9(13(11)16-2)10(14)8-12-17-6-7-18-12/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIVRHHFNMROCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201757
Record name Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

CAS RN

1263365-66-7
Record name Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.